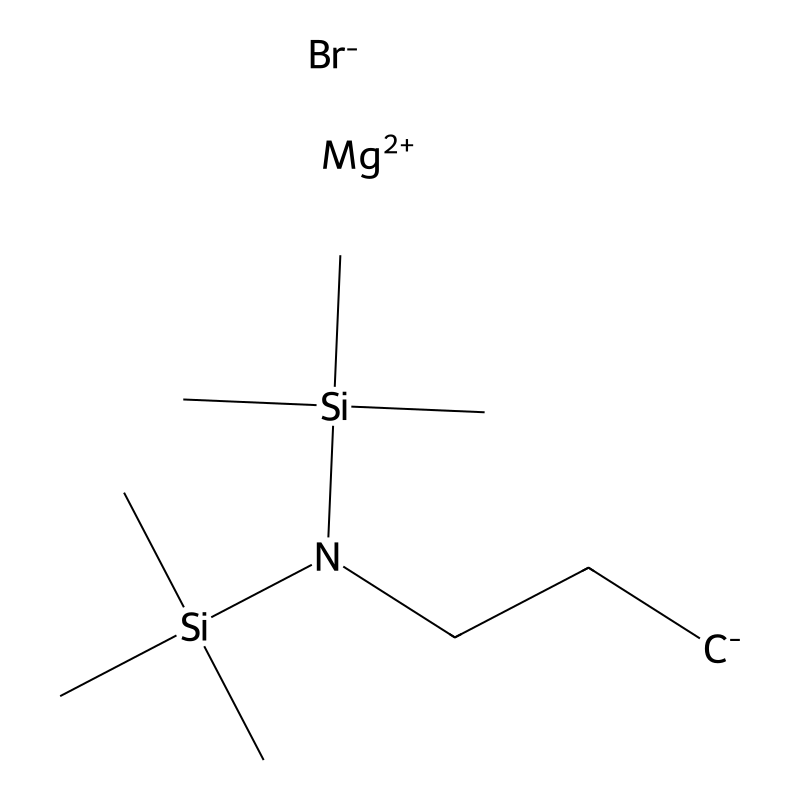

(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide is an organomagnesium compound with the chemical formula CHBrMgNSi and a molecular weight of 306.6763 g/mol. It is categorized as a Grignard reagent, which plays a significant role in organic synthesis due to its nucleophilic properties. The compound features a propyl chain attached to a bis(trimethylsilyl)amino group, which enhances its reactivity and solubility in organic solvents. Its CAS number is 455331-41-6, and it is commonly used in various synthetic applications due to its ability to form carbon-carbon bonds .

As mentioned earlier, SM2MgBr acts as a nucleophile due to the negative charge on the carbon adjacent to the magnesium. This negative charge is partially due to the polarity of the carbon-magnesium bond and the electron-donating effect of the trimethylsilyl group. In carbonyl addition reactions, the lone pair on the nucleophilic carbon attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond. []

Nucleophilic addition reactions:

Magnessium Bis(trimethylsilyl)amide functions as a nucleophile due to the negative charge density on the carbon atom adjacent to the magnesium center. This property makes it valuable for various nucleophilic addition reactions, including:

- Carbonyl additions: It reacts with carbonyl compounds (aldehydes, ketones, esters, etc.) to form alcohols, enolates, or other functionalized products. Source: Comprehensive Organic Synthesis Selectivity, Activation and Strategic Bond Construction (Volume 4):

- Epoxide ring-opening: It cleaves the epoxide ring, forming β-hydroxyamines or other derivatives. Source: Organic Chemistry by Jonathan Clayden, Nick Greeves, Stuart Warren & Peter Wothers (Oxford University Press):

Deprotonation reactions:

The bulky bis(trimethylsilyl) group (Si(CH3)3) attached to the nitrogen atom enhances the basicity of the neighboring amine group. This basicity allows Magnessium Bis(trimethylsylamie) to act as a strong base for deprotonation of weakly acidic compounds, such as:

- Terminal alkynes: Deprotonation of terminal alkynes generates acetylide anions, which are crucial intermediates in various organic reactions. Source: Journal of the American Chemical Society (1995, 117, 11072-11084):

- Amides and imides: It can deprotonate certain amides and imides to generate reactive intermediates.

Negishi coupling reaction:

Magnesum Bis(trimethylsilyl)amide plays a role in the Negishi coupling reaction, a powerful method for forming carbon-carbon bonds between sp2 and sp3 carbon centers. It serves as a promoter or co-catalyst in the reaction, facilitating the formation of the desired coupled product. Source: Negishi E - Palladium-catalyzed selective coupling of 1-alkenyl and 1-alkinyltrimethylsilyl compounds with cuprates. J. Am. Chem. Soc. 1980, 102, 4924-4925:

It's important to note that the specific applications of Magnesium Bis(trimethylsilyl)amide depend on the reaction conditions, substrate, and desired outcome. Researchers often choose this reagent due to its:

- High reactivity: The combination of a strong nucleophile and a bulky base makes it particularly reactive.

- Compatibility with 2-MeTHF: 2-Methyl THF is a polar aprotic solvent that readily solvates the reagent and many organic substrates.

- Commercial availability: The pre-made solution in 2-MeTHF simplifies handling and ensures consistent reaction conditions.

- Addition to Carbonyl Compounds: This compound can react with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.

- Formation of Alkenes: It can also be utilized in coupling reactions that lead to the formation of alkenes when reacted with alkyl halides or other electrophiles.

- Cross-Coupling Reactions: It can engage in cross-coupling reactions with various electrophiles, allowing for the formation of complex organic molecules.

The general reaction scheme can be represented as follows:

where R represents the (3-(bis(trimethylsilyl)amino)propyl) group, R' is an electrophile, and X is a halogen atom .

The synthesis of (3-(bis(trimethylsilyl)amino)propyl)magnesium bromide typically involves the following steps:

- Preparation of Bis(trimethylsilyl)amine: This can be synthesized by reacting trimethylsilyl chloride with ammonia or amines under anhydrous conditions.

- Formation of Grignard Reagent: The magnesium bromide component can be prepared by reacting magnesium turnings with bromoalkanes in dry ether or tetrahydrofuran (THF).

- Combination: The bis(trimethylsilyl)amine is then reacted with the magnesium bromide to yield the desired Grignard reagent.

This method allows for the efficient production of the compound under controlled conditions .

(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide has several applications in organic synthesis:

- Nucleophilic Reagent: It serves as a nucleophile for the formation of carbon-carbon bonds.

- Synthesis of Organosilicon Compounds: The presence of silicon in its structure allows it to be used in synthesizing organosilicon compounds.

- Catalyst Development: It may be explored for use in catalytic processes due to its unique reactivity profile.

These applications highlight its versatility and importance in synthetic organic chemistry .

Several compounds share structural similarities with (3-(bis(trimethylsilyl)amino)propyl)magnesium bromide, particularly other Grignard reagents and organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| Propyl Magnesium Bromide | CHMgBr | Simple Grignard reagent; lacks silicon functionality |

| Hexyl Magnesium Bromide | CHMgBr | Longer alkyl chain; similar reactivity but less steric hindrance |

| 3-Bis(trimethylsilyl)aminophenyl Magnesium Chloride | CHClMgNSi | Contains a phenyl group; used for specific aromatic substitutions |

The presence of bis(trimethylsilyl)amino functionality in (3-(bis(trimethylsilyl)amino)propyl)magnesium bromide distinguishes it from other Grignard reagents by enhancing its stability and reactivity towards certain electrophiles, making it particularly useful for specialized synthetic applications .